N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3,5-dinitrobenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3,5-dinitrobenzohydrazide is a complex organic compound that holds significance in various scientific domains. Its unique structure, characterized by the presence of multiple functional groups, makes it a subject of interest in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: This compound can be synthesized through several routes, typically involving the condensation of hydrazide derivatives with aldehydes. One common synthetic route includes:
Condensation Reaction: : 5-bromo-2-hydroxybenzaldehyde reacts with 3,5-dinitrobenzohydrazide in a suitable solvent (like ethanol) under reflux conditions to form N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3,5-dinitrobenzohydrazide.
Reaction Conditions: : The reaction is generally carried out under mild acidic or basic conditions to facilitate the condensation process, with temperatures maintained around 60-80°C to ensure efficient product formation.
Industrial Production Methods: Industrial production of this compound might involve:
Scale-up Synthesis: : Utilizing larger reaction vessels and optimized reaction conditions to enhance yield and purity.
Purification Processes: : Techniques like recrystallization, column chromatography, or high-performance liquid chromatography (HPLC) to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: This compound undergoes various chemical reactions, including:
Oxidation: : Reaction with oxidizing agents can lead to the formation of more oxidized derivatives.
Reduction: : Reduction of the nitro groups can yield corresponding amines.
Substitution: : Halogen substitution reactions are common, given the presence of bromine on the aromatic ring.
Oxidizing Agents: : Potassium permanganate, chromium trioxide
Reducing Agents: : Sodium borohydride, catalytic hydrogenation
Solvents: : Ethanol, methanol, dichloromethane
Oxidation: : Formation of hydroxylated or carboxylated derivatives.
Reduction: : Conversion to aromatic amines.
Substitution: : Various halogenated aromatic derivatives.
Scientific Research Applications
This compound has a range of applications in scientific research:
Chemistry: : Used as an intermediate in the synthesis of complex organic molecules.
Biology: : Studied for its potential as a biological probe or reagent in biochemical assays.
Medicine: : Investigated for its pharmacological properties, including potential anti-inflammatory and antimicrobial activities.
Industry: : Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism by which this compound exerts its effects involves:
Molecular Targets: : Interaction with specific enzymes or receptors, potentially inhibiting their activity.
Pathways Involved: : Modulation of biochemical pathways, including those involved in inflammation or microbial growth.
Comparison with Similar Compounds
Similar Compounds:
N'-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]-3,5-dinitrobenzohydrazide
N'-[(E)-(5-iodo-2-hydroxyphenyl)methylidene]-3,5-dinitrobenzohydrazide
Uniqueness: N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3,5-dinitrobenzohydrazide stands out due to its specific bromine substitution, which influences its chemical reactivity and biological activity, offering distinct advantages and applications compared to its chloro and iodo counterparts.
Hope this scratches that scientific itch!
Properties
IUPAC Name |
N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-3,5-dinitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN4O6/c15-10-1-2-13(20)9(3-10)7-16-17-14(21)8-4-11(18(22)23)6-12(5-8)19(24)25/h1-7,20H,(H,17,21)/b16-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPQOXEXNQXROAL-FRKPEAEDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C=NNC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Br)/C=N/NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.